Solvent-Dependent Tautomeric Speciation Differentiates 6-Hydroxypyrazine-2-carboxamide from 6-Fluoro and 6-Nitro Analogs
The equilibrium between keto and enol tautomers of 6-R-3-hydroxy-2-pyrazine carboxamides is highly dependent on the 6-R substituent and the solvent environment. In neutral water, 6-hydroxypyrazine-2-carboxamide (R = H, T-1105) is the only derivative in the series that exists predominantly in the keto tautomeric form. This is in stark contrast to its direct analogs: favipiravir (R = F) exists as a mixture of the keto tautomer and an anionic form, while the R = NO₂ analog exists exclusively as an anion [1][2].
| Evidence Dimension | Dominant Aqueous Speciation |
|---|---|
| Target Compound Data | Keto tautomer dominant |
| Comparator Or Baseline | Favipiravir (R = F): Keto + Anion mixture; 6-Nitro analog (R = NO₂): Anion exclusively |
| Quantified Difference | Qualitative shift in speciation: keto → mixture → anion |
| Conditions | Neutral aqueous solution (water), as determined by combined UV-vis and quantum chemical studies [1][2] |
Why This Matters
The unique, singular keto-dominant state of the R=H derivative in water ensures consistent molecular speciation, which is critical for reproducible solubility, reactivity, and biological assay outcomes compared to the complex mixtures formed by its fluoro and nitro counterparts.
- [1] Gerasimova, T. P., et al. (2024). Structural flexibility of favipiravir and its structural analogues in solutions: experimental and computational insight. Organic & Biomolecular Chemistry, 22, 3668-3683. View Source
- [2] Katsyuba, S. A., et al. (2024). Keto-enol transformations of 6-R-3-hydroxy-2-pyrazinecarboxamides in solutions. Organic & Biomolecular Chemistry. View Source
